molecular formula C8H9NO2 B168554 2-(6-Methylpyridin-3-yl)acetic acid CAS No. 19733-96-1

2-(6-Methylpyridin-3-yl)acetic acid

Cat. No.: B168554
CAS No.: 19733-96-1
M. Wt: 151.16 g/mol
InChI Key: DWTRPWLHNATUPX-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methyl group at the 6-position and an acetic acid moiety at the 3-position

Scientific Research Applications

2-(6-Methylpyridin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for “2-(6-Methylpyridin-3-yl)acetic acid” is not available .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine, which is commercially available or can be synthesized from pyridine through methylation.

    Bromination: The 6-methylpyridine undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

    Carboxylation: The resulting 3-bromo-6-methylpyridine is then subjected to a carboxylation reaction using a Grignard reagent (e.g., ethylmagnesium bromide) followed by carbonation with carbon dioxide to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.

Major Products

    Oxidation: 2-(6-Carboxypyridin-3-yl)acetic acid.

    Reduction: 2-(6-Methylpyridin-3-yl)ethanol.

    Substitution: 2-(6-Nitropyridin-3-yl)acetic acid, 2-(6-Halopyridin-3-yl)acetic acid.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridyl)acetic acid: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.

    2-(6-Methylpyridin-2-yl)acetic acid: The position of the acetic acid moiety is different, leading to variations in reactivity and applications.

    2-(4-Methylpyridin-3-yl)acetic acid: The methyl group is at the 4-position, affecting the compound’s electronic and steric properties.

Uniqueness

2-(6-Methylpyridin-3-yl)acetic acid is unique due to the specific positioning of the methyl and acetic acid groups on the pyridine ring

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTRPWLHNATUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626362
Record name (6-Methylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19733-96-1
Record name (6-Methylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methylpyridin-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl (6-methylpyridin-3-yl)acetate (60 mg, 0.36 mmol) in methanol (5 ml) was added NaOH (1.0 ml of a 2M aqueous solution, 2.0 mmol) and the resulting solution was heated at 65° C. for 2 hours. The solvent was then removed at reduced pressure and the resulting residue was dissolved in methanolic HCl (5 ml) and then reconcentrated to yield the title product (54 mg, quant. yield) that was used without further purification.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Crude 2-(6-Methyl-pyridin-3-yl)-1-morpholin-4-yl-ethanethione (39.5 mmol, 9.685 g) was suspended in 2:1 H2O/EtOH (75 cm3). NaOH (3.3 eq., 118.5 mmol, 4.8 g) added and the reaction heated to reflux for 16 hours. Volatiles were then removed from the cooled reaction medium, and the aqueous residue extracted with DCM (3×50 cm3). The pH was adjusted to precisely pH 7.0 with HCl, and a further DCM extraction performed (3×50 cm3). Water was removed from the residue, and the obtained solids slurried in methanol, filtered, and the filtrate evaporated to dryness. The orange solid obtained gave spectroscopic data consistent with the desired product. Mass recovery is typically >100% however this is due to NaCl within the product.
Quantity
9.685 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
H2O EtOH
Quantity
75 mL
Type
reactant
Reaction Step Three

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